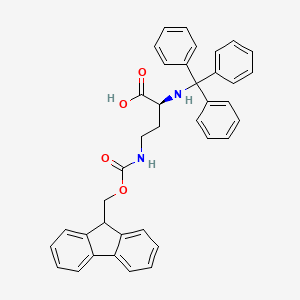

Trt-Dab(Fmoc)-OH

Description

BenchChem offers high-quality Trt-Dab(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trt-Dab(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C38H34N2O4 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid |

InChI |

InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1 |

InChI Key |

JMFPYXLXMLDIOH-DHUJRADRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-Dab(Trt)-OH: Navigating Synthesis and Supplier Selection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, the choice of building blocks is paramount to success. Among the diverse array of non-canonical amino acids, L-2,4-diaminobutyric acid (Dab) derivatives offer unique opportunities for creating complex peptide architectures, including branched and cyclic structures. This guide focuses on a key derivative, N-α-Fmoc-N-γ-trityl-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-Dab(Trt)-OH. We will delve into its chemical identity, strategic applications, critical considerations for its use, and a survey of reliable suppliers.

A point of clarification on nomenclature is essential for precision in research. While the query "Trt-Dab(Fmoc)-OH" is understandable, the standard convention in peptide chemistry places the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of the amino acid backbone, and the side-chain protecting group is indicated in parentheses. Therefore, the correct nomenclature is Fmoc-Dab(Trt)-OH . In practice, a closely related and more commonly available derivative is Fmoc-Dab(Mtt)-OH , where Mtt stands for 4-methyltrityl. This guide will primarily focus on the Mtt derivative as it is well-documented and commercially accessible, while noting that the principles of its use are largely applicable to the Trt-protected version.

Core Technical Specifications

A foundational aspect of working with any chemical compound is understanding its fundamental properties. The key identifiers and characteristics of Fmoc-Dab(Mtt)-OH are summarized below.

| Property | Value | Source |

| CAS Number | 851392-68-2 | [1][2][3] |

| Molecular Formula | C39H36N2O4 | [1][2][3] |

| Molecular Weight | 596.71 g/mol | |

| Appearance | White to off-white or beige powder | |

| Purity (Typical) | ≥95% (HPLC/TLC) | [2] |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid | [2] |

The Strategic Advantage: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Dab(Mtt)-OH lies in its utility for Fmoc-based solid-phase peptide synthesis (SPPS). The strategic value of this reagent is rooted in its orthogonal protection scheme. The Fmoc group on the α-amine is base-labile and is typically removed using a piperidine solution, while the Mtt group protecting the γ-amine of the Dab side chain is highly acid-labile.

This differential stability allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminus is still protected. The Mtt group can be cleaved using a very mild acid treatment, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This opens up a plethora of possibilities for peptide modification, including:

-

Branched Peptides: A second peptide chain can be synthesized on the deprotected Dab side chain.

-

Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminus of the peptide.

-

Conjugation: The exposed amine can serve as a handle for attaching various molecules, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Caption: Orthogonal protection strategy using Fmoc-Dab(Mtt)-OH in SPPS.

A Critical Consideration: The Challenge of Lactamization

While Fmoc-Dab(Mtt)-OH is a powerful tool, researchers must be aware of a significant potential side reaction: intramolecular cyclization to form a lactam. This issue has been reported to cause abnormally poor coupling efficiency during SPPS.[4] The reaction is particularly prevalent under various conditions with common coupling reagents.[4]

This lactamization occurs when the carboxyl group of the Fmoc-Dab(Mtt)-OH is activated for coupling. The nearby γ-amino group, despite being protected by the bulky Mtt group, can attack the activated carboxylate, leading to the formation of a six-membered ring and rendering the amino acid incapable of being incorporated into the growing peptide chain.

Caption: Competing reaction pathways for Fmoc-Dab(Mtt)-OH during coupling.

Mitigation Strategies:

To overcome this challenge, several approaches can be considered:

-

Choice of Coupling Reagent: Research has shown that using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent can lead to complete incorporation of Fmoc-Dab(Mtt)-OH.[4] This is often achieved with a multi-time, pre-incubation-free protocol.[4]

-

In Situ Activation: Minimizing the time the amino acid spends in its activated state before coupling can reduce the likelihood of lactamization.

-

Alternative Protecting Groups: In cases where lactamization remains a persistent issue, considering alternative, orthogonally protected Dab derivatives may be a more efficient solution.[4]

Experimental Protocol: Incorporation of Fmoc-Dab(Mtt)-OH using DEPBT

This protocol is adapted from findings that suggest DEPBT can effectively mediate the coupling of Fmoc-Dab(Mtt)-OH while minimizing lactam formation.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Dab(Mtt)-OH

-

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Standard SPPS reaction vessel and shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.

-

Coupling Mixture Preparation (No Pre-activation):

-

In a separate vial, dissolve Fmoc-Dab(Mtt)-OH (3 equivalents relative to resin loading) and DEPBT (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the vial.

-

-

Coupling Reaction: Immediately add the freshly prepared coupling mixture to the resin.

-

Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time may be necessary compared to standard amino acids.

-

Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction.

-

Repeat Coupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, drain the vessel, wash with DMF, and repeat the coupling procedure (steps 4-7).

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to prepare for the next synthesis cycle or final cleavage.

Supplier Information

A reliable supply chain is critical for research and development timelines. The following table provides information on some of the commercially available sources for Fmoc-Dab(Mtt)-OH.

| Supplier | Product Name | CAS Number | Purity/Grade |

| Sigma-Aldrich (Novabiochem®) | Fmoc-Dab(Mtt)-OH | 851392-68-2 | ≥95.0% (HPLC), Novabiochem® |

| Aapptec | Fmoc-Dab(Mtt)-OH | 851392-68-2 | Not specified |

| Advanced ChemBlocks | Fmoc-Dab(Mtt)-OH | 851392-68-2 | 95% |

| ChemPep | Fmoc-Dab(Mtt)-OH | 851392-68-2 | Not specified |

Conclusion

Fmoc-Dab(Mtt)-OH is a valuable, albeit challenging, building block in the peptide chemist's toolbox. Its utility in creating complex peptide architectures through an orthogonal protection strategy is undeniable. However, a thorough understanding of the potential for lactamization and the implementation of appropriate mitigation strategies, such as the use of DEPBT as a coupling reagent, are essential for its successful application. By carefully considering the technical nuances outlined in this guide and selecting a reputable supplier, researchers can effectively leverage the unique properties of this amino acid derivative to advance their drug discovery and development programs.

References

- Aapptec Peptides. Fmoc-Dab(Mtt)-OH, CAS 851392-68-2.

- Sigma-Aldrich. Fmoc-Dab(Mtt)-OH Novabiochem®.

- Advanced ChemBlocks. Fmoc-Dab(Mtt)-OH 95%.

- Sigma-Aldrich. Fmoc-Dab(Boc)-OH = 97.0 HPLC.

- Sigma-Aldrich. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2.

- ChemPep. 851392-68-2 | Fmoc-Dab(Mtt)-OH.

- Aapptec Peptides. Fmoc-Dab(Boc)-OH, CAS 125238-99-5.

- ResearchGate. Synthesis of Fmoc-DADHOHA(acetonide,Trt)-OH.

- PubMed. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

Sources

Role of Trt and Fmoc protecting groups in peptide synthesis

Title: The Orthogonal Powerhouse: Optimizing Fmoc and Trityl (Trt) Strategies in Advanced Peptide Synthesis

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), the synergy between the Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group and the Trt (Trityl) side-chain protecting group represents the gold standard for synthesizing complex sequences. This guide dissects the physicochemical mechanisms that make this combination "orthogonal"—meaning one group can be manipulated without affecting the other. We explore the base-labile nature of Fmoc, the acid-labile stability of Trt, and the critical role of Trt in preventing Histidine racemization and facilitating Cysteine regioselectivity.

Part 1: The Principle of Orthogonality

The success of SPPS relies on orthogonality . In the Fmoc/tBu strategy, protecting groups are stratified into two classes based on their lability (reactivity) to different chemical environments.

-

Temporary Group (Fmoc): Protects the N-terminus. Removed by mild base (Piperidine) during every cycle.

-

Permanent Group (Trt/tBu): Protects side chains (Cys, His, Asn, Gln). Stable to base; removed by acid (TFA) only at the very end of synthesis.

This separation ensures that the growing peptide chain is never exposed to harsh acids until the final cleavage step, minimizing side reactions like depurination (in DNA-peptide conjugates) or premature side-chain modifications.

Visualizing the Orthogonal Landscape

Figure 1: The Reactivity Matrix. Green arrows indicate the standard deprotection cycle; black arrows indicate the final global cleavage.

Part 2: Fmoc – The Backbone Guardian

Mechanism of Action

Fmoc protection is based on the fluorenyl ring system. Its removal is triggered by a base via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

-

Proton Abstraction: The secondary amine (Piperidine) abstracts the acidic proton from the β-carbon of the fluorenyl ring.

-

Elimination: The electron pair collapses to form a double bond, expelling the carbamate leaving group as CO₂ and the free amine.

-

Scavenging: The byproduct, dibenzofulvene , is highly reactive. Piperidine acts as a scavenger, trapping it to form a piperidine-dibenzofulvene adduct.

Expert Insight: While 20% Piperidine in DMF is standard, 0.1M HOBt is often added to the deprotection mixture to suppress aspartimide formation, a common side reaction in sequences containing Asp-Gly or Asp-Ser.

Part 3: Trityl (Trt) – The Versatile Protector

The Triphenylmethyl (Trityl) group is sterically bulky and acid-labile. Its role extends beyond simple protection; it dictates the structural integrity of sensitive amino acids.

Cysteine (Cys) & Regioselectivity

The sulfhydryl group of Cysteine is highly nucleophilic.

-

Standard Role: Cys(Trt) is stable to base but removed by 95% TFA. This releases the free thiol (-SH) for spontaneous disulfide bond formation or conjugation.

-

The "Scavenger" Requirement: Upon cleavage, the Trityl cation (

) is generated. Without scavengers (like TIS or EDT),-

Protocol Adjustment: Always use 2.5% EDT (1,2-Ethanedithiol) or 5% TIS (Triisopropylsilane) in the cleavage cocktail to quench

.

-

Histidine (His) & Racemization Suppression

Histidine is notorious for racemization (conversion of L-His to D-His) during coupling.[1] This occurs via the abstraction of the

-

The Trt Solution: The Trityl group binds to the

-nitrogen ( -

Comparison: Unlike the Boc group (which can modify the imidazole ring permanently if not handled correctly), Trt is cleanly removed by TFA.

2-Chlorotrityl Chloride (2-CTC) Resin

While Trt protects side chains, the 2-CTC resin uses the trityl chemistry as a linker.

-

Hyper-Acid Sensitivity: The chloride substituent destabilizes the bond, making it cleavable with just 1% TFA .

-

Application: This allows you to cleave the peptide from the resin while retaining side-chain protecting groups (including Cys(Trt) and Lys(Boc)). This is crucial for fragment condensation strategies.

Part 4: Experimental Protocols

Protocol A: Standard Fmoc Deprotection Cycle

Use this for routine elongation of the peptide chain.

-

Drain the reaction vessel (RV).

-

Wash: DMF (3 x 30 sec).

-

Deprotect: Add 20% Piperidine in DMF (5 mL per gram of resin).

-

Incubate: 3 minutes. Drain.

-

Repeat: Add fresh 20% Piperidine. Incubate 12 minutes. Drain.

-

-

Wash: DMF (3 x 30 sec), DCM (3 x 30 sec), DMF (3 x 30 sec).

-

Validation: Perform a Kaiser Test (ninhydrin). A blue result confirms the Fmoc is removed and the amine is free.

-

Protocol B: Global Cleavage & Side-Chain Deprotection

Use this to release the final peptide and remove Trt/tBu groups.

-

Wash resin thoroughly with DCM to remove traces of DMF (DMF inhibits TFA cleavage).

-

Prepare Cocktail:

-

Reagent K (Modified): TFA / Phenol / Water / TIS (88 : 5 : 5 : 2).

-

For Cys-containing peptides: Add 2.5% EDT (Ethanedithiol).

-

-

Incubate: Add cocktail to resin. Shake gently for 2 to 3 hours at room temperature.

-

Precipitate:

-

Filter the TFA solution into cold diethyl ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) to pellet the peptide.

-

Decant ether and wash pellet 2x with fresh cold ether.

-

Part 5: Workflow Visualization

The following diagram illustrates the standard SPPS cycle, highlighting where Fmoc and Trt play their respective roles.

Figure 2: The Fmoc SPPS Cycle. Note that Trt side-chain protection remains intact until the green "Global Cleavage" step.

Part 6: Troubleshooting & Optimization

| Issue | Role of Fmoc/Trt | Optimization Strategy |

| Incomplete Fmoc Removal | Aggregation of peptide chains prevents Piperidine access. | Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with Piperidine (2% DBU / 2% Piperidine) for difficult sequences. |

| Cysteine Alkylation | Trityl cation ( | Increase scavenger load (TIS or EDT ). Ensure cleavage time is sufficient (min 2 hours). |

| Histidine Racemization | Improper protection of the imidazole ring.[2] | Ensure you are using Fmoc-His(Trt)-OH . Avoid His(Boc) or unprotected His. |

| Premature Cleavage | Trt-based resin (2-CTC) is too sensitive. | Avoid using >5% acid during synthesis. Use neutral washing steps (DCM/DMF) rather than acidic ones. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. Link

-

Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis Protocols. Merck/Sigma Technical Library. Link

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Technical Guide: Solubility Profile and Handling of Trt-Dab(Fmoc)-OH

Executive Summary

Trt-Dab(Fmoc)-OH (

Core Solubility Verdict:

-

Primary Solvents (High Solubility): Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Secondary Solvents (Moderate/Variable): Tetrahydrofuran (THF), Ethyl Acetate.

-

Anti-Solvents (Insoluble): Water, Diethyl Ether, Hexanes, Methanol (low solubility/potential stability risk).

Molecular Architecture & Physicochemical Logic[1]

To understand the solubility of Trt-Dab(Fmoc)-OH, one must analyze the competing forces within its structure. This molecule represents a "hydrophobic sandwich" around a short polar core.

-

The Trityl Group (

-Trt): This is a triphenylmethyl group.[1] It is sterically massive and extremely lipophilic ( -

The Fmoc Group (

-Fmoc): A fused tricyclic aromatic system. It relies on -

The Dab Core: The diaminobutyric acid backbone is short (

). Unlike Lysine (

Solvation Mechanism

Successful dissolution requires a solvent that can:

-

Disrupt

stacking of the Fmoc groups (requires high dielectric constant or aromaticity). -

Accommodate the bulky Trityl group (requires Van der Waals interaction capability).

Solvent Compatibility Matrix

The following data represents the predicted solubility ranges based on the physicochemical properties of homologous di-protected amino acids (e.g., Fmoc-Lys(Trt)-OH).

| Solvent Class | Specific Solvent | Predicted Solubility | Suitability | Notes |

| Chlorinated | Dichloromethane (DCM) | High (> 0.5 M) | Excellent | Best for solubilizing the Trityl group. Standard for loading Trt-resins. |

| Polar Aprotic | DMF / NMP | High (> 0.4 M) | Excellent | Standard for SPPS coupling. Disrupts Fmoc aggregation effectively. |

| Polar Aprotic | DMSO | High (> 0.4 M) | Good | Excellent solubility, but difficult to remove (high boiling point). |

| Ethers | THF | Moderate (~0.1 - 0.2 M) | Variable | Good alternative to chlorinated solvents; ensure peroxide-free. |

| Alcohols | Methanol / Ethanol | Low (< 0.05 M) | Poor | WARNING: Trityl groups can undergo solvolysis (deprotection) in acidic alcohols. |

| Aqueous | Water / Buffers | Insoluble | None | The molecule is too hydrophobic. |

| Hydrocarbons | Hexane / Diethyl Ether | Insoluble | Precipitation | Used to crash the product out of solution during purification. |

Critical Stability Warning

-

Acid Sensitivity: The

-Trityl group is extremely acid-labile . It can be removed by as little as 1% TFA in DCM. Do not use acidic solvents or HPLC buffers (pH < 5) for solubility testing, as this will degrade the sample. -

Base Sensitivity: The

-Fmoc group is base-labile .[2] Avoid solvents containing secondary amines (Piperidine) or strong bases, which will cause premature deprotection.

Experimental Protocol: Gravimetric Saturation

Since specific solubility data for this isomer is rare, you must determine the exact limit for your specific batch using a self-validating gravimetric method.

Workflow Diagram

The following diagram outlines the logical flow for determining solubility while preserving sample integrity.

Caption: Step-by-step decision tree for determining the solubility limit of hydrophobic protected amino acids.

Detailed Methodology

-

Preparation: Weigh exactly 10.0 mg of Trt-Dab(Fmoc)-OH into a 1.5 mL microcentrifuge tube.

-

Initial Addition: Add 100

L of the target solvent (e.g., DCM). This corresponds to a concentration of -

Agitation: Vortex for 30 seconds. If particles persist, sonicate in a water bath for 60 seconds at ambient temperature. Note: Sonication is crucial to break up the crystal lattice of Fmoc-derivatives.

-

Observation:

-

Clear: Solubility is

mg/mL. You may stop or add more solid to find the upper limit. -

Cloudy: Add solvent in 50

L increments, vortexing/sonicating between additions, until clear.

-

-

Calculation:

Application Context: SPPS vs. Solution Phase

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this molecule is likely used to introduce a branching point.

-

Coupling Solvent: Use DMF or NMP .[3] DCM is less ideal for coupling reactions (slower kinetics) but excellent for resin swelling.[3]

-

Concentration: Standard coupling concentration is 0.2 M . Trt-Dab(Fmoc)-OH should easily achieve this in DMF.

-

Troubleshooting Aggregation: If the solution gels or precipitates upon standing, add 1% Triton X-100 or use a binary mixture of DMF/DCM (1:1) .

Solution Phase Synthesis[5]

-

Reaction Solvent: DCM is the preferred solvent.[4] It solubilizes the Trityl group most effectively and allows for mild workups.

-

Purification: Because the molecule is insoluble in water and ether, purification is best achieved by precipitation . Dissolve the crude product in a minimum volume of DCM, then pour slowly into cold Diethyl Ether or Hexane to precipitate the pure product.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

- Supports the general solubility profiles of Fmoc-amino acids in DMF/NMP.

-

Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Tetrahedron Letters. Link

- Foundational text on Trityl-resin interactions and solubility in chlorin

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

- Authoritative review on the stability and solubility properties of Trt and Fmoc groups.

-

Merck/Novabiochem. (2024). Novabiochem® Peptide Synthesis Catalog & Technical Guide. Link

- Source for general handling of Fmoc-Dab deriv

Sources

Technical Guide: Stability and Storage of Trt-Dab(Fmoc)-OH

The following technical guide details the stability, storage, and handling of Trt-Dab(Fmoc)-OH (

Critical Note on Isomerism: This guide specifically addresses the

Executive Summary

Trt-Dab(Fmoc)-OH is a high-value, sensitive amino acid derivative used primarily in complex peptidomimetic synthesis, particularly for strategies requiring mild N-terminal deprotection or specific fragment condensations. Its core stability challenges arise from three converging factors:

-

The Dab Scaffold: The 2,4-diaminobutyric acid backbone is thermodynamically predisposed to intramolecular cyclization (lactamization), forming a stable 5-membered pyrrolidone ring.

-

-Trityl Lability: The steric bulk of the trityl group on the

-

Orthogonal Conflict: Simultaneous presence of acid-labile (Trt) and base-labile (Fmoc) groups requires an environment strictly free of both acidic vapors and secondary amines.

Molecular Architecture & Stability Profile

The "Dab Danger": Lactamization Mechanism

The primary degradation pathway for Diaminobutyric acid derivatives is the nucleophilic attack of the

Degradation Pathway Diagram The following diagram illustrates the critical failure modes: Detritylation (Acid) and Lactamization (Base/Activation).

Caption: Figure 1. Degradation pathways of Trt-Dab(Fmoc)-OH. Note the high risk of pyrrolidone formation if the side chain Fmoc group is compromised.

Protecting Group Sensitivity Matrix

| Component | Protection | Sensitivity | Critical Risk Factor |

| Trityl (Trt) | High Acid Sensitivity | Cleaves with 1% TFA in DCM or dilute Acetic Acid.[1] Prolonged exposure to atmospheric CO₂ (carbonic acid) in humid conditions can cause partial deprotection. | |

| Fmoc | Base Sensitivity | Cleaves with 20% Piperidine. Stable to acid, but long-term storage in solution with nucleophilic solvents (like unpurified DMF) can cause slow removal. | |

| Carboxyl | Free Acid (-OH) | Activation Instability | Once activated (e.g., NHS ester), the risk of intramolecular attack increases significantly. |

Storage Protocol (SOP)

To maintain purity >98% over 12 months, the following storage conditions are mandatory.

Environmental Conditions

-

Temperature: -20°C (± 5°C) . Long-term storage at 4°C is acceptable for <3 months, but deep freeze is required for long-term stability to prevent slow hydrolysis.

-

Atmosphere: Inert Gas (Argon or Nitrogen) . Oxygen is not the primary threat, but moisture is. Argon is preferred as it is heavier than air and blankets the powder.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential light-induced radical degradation of the Trityl group (though rare, it is a precaution).

Handling Decision Tree

Use this flowchart to determine the correct handling procedure upon removing the reagent from the freezer.

Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic and acid-sensitive reagents to prevent condensation-induced hydrolysis.

Experimental Methodologies

Solubilization & Coupling

Trt-Dab(Fmoc)-OH is hydrophobic. Proper solubilization is key to preventing aggregation.

-

Solvent: Use Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Avoid: DCM (Dichloromethane) alone, as solubility may be limited due to the Fmoc group.

-

-

Concentration: Prepare fresh at 0.1 M - 0.2 M . Do not store stock solutions.

-

Activation:

-

Recommended: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This neutral pH activation minimizes the risk of premature Trityl loss.

-

Avoid: HATU/DIEA if possible. If HATU is required, minimize the base (DIEA/NMM) contact time, as excess base can destabilize the Fmoc group, leading to lactamization.

-

Quality Control (QC) Validation

Before using a stored batch for critical synthesis, validate purity using the following HPLC method.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA (Note: The short exposure to 0.1% TFA during the run is usually acceptable for analysis, but for purification, use Ammonium Acetate buffer pH 7 to prevent on-column detritylation).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 100% B over 20 minutes (High hydrophobicity due to Trt/Fmoc).

-

Detection: UV @ 254 nm (Trityl and Fmoc absorb strongly here).

Acceptance Criteria:

-

Main Peak: >98% Area.[2]

-

Impurity A (Detritylated): <0.5% (Earlier eluting).[3]

-

Impurity B (Lactam): <0.5% (Distinct shift in retention time).

References

-

Bachem. (2024). Handling and Storage of Amino Acid Derivatives.[4] Bachem Technical Guides. Link

- W.C. Chan & P.D. White. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

-

Merck/MilliporeSigma. (2024). Novabiochem® Peptide Synthesis Reagents: Fmoc-Dab Derivatives.[2]Link

-

Pelay-Gimeno, M., et al. (2015). "Structure-Activity Relationships of Polymyxin B Derivatives." Journal of Medicinal Chemistry, 58(13), 5240-5250. (Discusses Dab lactamization risks). Link

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]

- 3. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

Trt-Dab(Fmoc)-OH for beginners in peptide chemistry

An In-Depth Technical Guide to Trt-Dab(Fmoc)-OH for Peptide Chemistry

Authored by a Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the design of therapeutics and research tools with enhanced stability, novel functionalities, and tailored pharmacokinetic profiles. Among these, L-2,4-diaminobutyric acid (Dab) offers a unique side chain for branching, cyclization, or conjugation. This guide provides an in-depth technical overview of N-α-Fmoc-N-γ-trityl-L-2,4-diaminobutyric acid (Trt-Dab(Fmoc)-OH), a critical building block for solid-phase peptide synthesis (SPPS). We will explore the causality behind its use, from the strategic choice of protecting groups to detailed, field-proven protocols for its successful incorporation and final deprotection, empowering researchers to leverage its full potential with confidence and scientific rigor.

Introduction: The Strategic Anatomy of Trt-Dab(Fmoc)-OH

At its core, Trt-Dab(Fmoc)-OH is a derivative of L-2,4-diaminobutyric acid, a non-proteinogenic amino acid featuring a primary amine on its side chain. This side-chain amine makes Dab an exceptionally versatile tool for peptide modification.[1] However, its reactivity necessitates a robust protection strategy during synthesis. The efficacy of Trt-Dab(Fmoc)-OH lies in its dual-protection scheme, which is fundamental to its application in Fmoc-based SPPS.

-

The α-Amino Protection (Fmoc): The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This is the standard temporary protecting group in modern SPPS, prized for the mild conditions required for its removal (typically 20% piperidine in DMF), which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[2] The Fmoc group's strong UV absorbance is an added advantage, allowing for spectrophotometric monitoring of the deprotection step.[2]

-

The γ-Side Chain Protection (Trt): The side-chain γ-amino group is protected by the highly acid-labile trityl (Trt) group. The Trt group is exceptionally bulky, which sterically hinders potential side reactions at the γ-amine. Its primary advantage is its lability to weak acids, although in most standard workflows, it is removed concurrently with other acid-labile side-chain protecting groups and cleavage from the resin using a strong trifluoroacetic acid (TFA) cocktail.[3][4] This dual-protection strategy ensures the selective and controlled elongation of the peptide backbone.

Incorporation into the Peptide Chain: The SPPS Cycle

The integration of Trt-Dab(Fmoc)-OH into a growing peptide chain follows the standard rhythm of solid-phase peptide synthesis. The process is a cyclical series of deprotection, activation, and coupling steps performed on a solid support (resin).

Causality in Coupling Reagent Selection

The choice of coupling reagent is critical for ensuring a high-yield, error-free incorporation of the amino acid. The goal is to form an active ester of Trt-Dab(Fmoc)-OH that will rapidly and efficiently react with the free N-terminal amine on the resin-bound peptide.

Commonly Used Coupling Systems:

-

Uronium/Aminium Salts: Reagents like HBTU, HCTU, and HATU are extremely popular due to their high efficiency and rapid reaction times.[5][6] They convert the Fmoc amino acid into an active ester in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

-

Phosphonium Salts: Reagents like PyBOP are also highly effective, particularly for sterically hindered couplings.[5]

Field Insight: The Specter of Lactamization While Trt is a robust protecting group, it is crucial to be aware of potential side reactions inherent to Dab derivatives. Research has shown that other orthogonally protected Dab building blocks, such as Fmoc-Dab(Mtt)-OH, can be highly susceptible to intramolecular cyclization (lactamization) upon activation with common coupling reagents.[7][8][9] This side reaction forms a stable γ-lactam, rendering the amino acid incapable of coupling to the peptide chain.[7][9]

Although this issue is most pronounced with the Mtt group, minimizing the pre-activation time for any Dab derivative is a prudent measure.[5][7] The activated amino acid solution should be added to the resin immediately after preparation to favor the intermolecular coupling reaction over the intramolecular side reaction.

Validated Protocol for Coupling Trt-Dab(Fmoc)-OH

This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.

-

Resin Preparation: Swell the peptide-resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-7 minutes. Drain, and repeat once.[3]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

-

Confirmation of Deprotection (Self-Validation): Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads. A positive result (e.g., blue beads for the Kaiser test) confirms the presence of a free primary amine and the readiness for coupling.

-

Amino Acid Activation: In a separate vessel, dissolve Trt-Dab(Fmoc)-OH (4 equivalents, 0.4 mmol) and a suitable coupling reagent like HCTU (3.9 equivalents, 0.39 mmol) in DMF. Add DIPEA (8 equivalents, 0.8 mmol).

-

Coupling Reaction: Immediately add the activation mixture to the drained, washed resin. Agitate the reaction vessel via nitrogen bubbling or mechanical shaking for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[10]

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Confirmation of Coupling (Self-Validation): Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates the successful consumption of the free amines and completion of the coupling reaction. If the test is positive, a second coupling (double coupling) may be required.

| Parameter | Recommended Value | Rationale |

| Amino Acid Equivalents | 3-5 eq. | Drives the reaction to completion by mass action. |

| Coupling Reagent Equiv. | 0.95-1.0 eq. (relative to AA) | Ensures full activation of the amino acid. |

| Base (DIPEA) Equivalents | 2 eq. (relative to AA) | Neutralizes the amino acid salt and facilitates activation. |

| Solvent | Amine-free DMF | High-quality solvent is crucial to prevent premature Fmoc deprotection.[3] |

| Pre-activation Time | < 1 minute | Minimizes the risk of potential side reactions like lactamization.[5] |

| Coupling Time | 1-2 hours (standard) | Sufficient for most couplings; extend for sterically hindered residues. |

Table 1: Recommended Reagent Stoichiometry for Trt-Dab(Fmoc)-OH Coupling.

Final Cleavage and Trt Group Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the Trt group on the Dab residue. This is typically achieved with a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA).

The Critical Role of Scavengers

During acidolysis, the Trt group is cleaved, releasing a stable trityl carbocation (Trt⁺). This cation is a highly reactive electrophile that can re-attach to nucleophilic residues in the peptide, particularly the indole ring of Tryptophan (Trp) or the thiol of Cysteine (Cys). This results in undesired, often irreversible, modifications of the final product.

To prevent this, the cleavage cocktail must contain "scavengers." These are nucleophilic reagents added in excess to trap the reactive cations.

Validated Protocol for Cleavage and Deprotection

CAUTION: TFA is an extremely corrosive and volatile acid. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, eye protection).

-

Resin Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with Dichloromethane (DCM) and dry it thoroughly under a vacuum.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A standard robust cocktail is presented in the table below.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Swirl gently. If Trt-protected residues are present, the solution may turn yellow or orange due to the trityl cation; the addition of a silane scavenger should make it colorless.[10]

-

Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the TFA under a gentle stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.[11][12][13]

| Reagent | Reagent "R" Cocktail (%) | Rationale / Target Residues |

| Trifluoroacetic Acid (TFA) | 95% | Main cleavage and deprotection agent. |

| Water (H₂O) | 2.5% | Aids in hydrolysis of protecting groups. |

| Triisopropylsilane (TIPS) | 2.5% | Crucial Scavenger. Reduces the trityl cation and protects against Trp alkylation.[3][10] |

Table 2: Standard Cleavage Cocktail for Peptides Containing Trt-Protected Residues.

Conclusion

Trt-Dab(Fmoc)-OH is a powerful and reliable building block for introducing L-2,4-diaminobutyric acid into synthetic peptides. Its success hinges on a clear understanding of the roles of its protecting groups and the causality behind the chosen synthetic protocols. By employing efficient coupling strategies that minimize pre-activation time and using robust, scavenger-containing cleavage cocktails, researchers can confidently and reproducibly synthesize complex peptides. This technical guide provides the foundational knowledge and validated protocols necessary to move from concept to execution, enabling the continued development of novel peptide-based tools and therapeutics.

References

- Vertex AI Search. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Retrieved February 6, 2026.

- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604. [Link]

- Lam, P. L., Wu, Y., & Wong, K. L. (2022). Supplementary Information: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. The Royal Society of Chemistry.

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 6, 2026, from [Link]

- Creative Peptides. (2024).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Peptide Modifications with L-2,4-Diaminobutyric Acid Dihydrochloride. Retrieved February 6, 2026.

- Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved February 6, 2026.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

- ResearchGate. (n.d.). Amino acid sequences of peptides employed in this study. DAB, α,γ-diaminobutyric acid... Retrieved February 6, 2026.

-

Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. PubMed. [Link]

- International Journal of Science and Research Archive. (2025).

- ResearchGate. (2025).

- ResolveMass Laboratories Inc. (2025).

- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved February 6, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. ijsra.net [ijsra.net]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Trt-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-α-Fmoc-N-γ-trityl-L-diaminobutyric acid (Trt-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). We delve into the chemical principles underpinning its use, focusing on the orthogonal protection strategy that enables site-specific modifications. Detailed, field-proven protocols for incorporation, selective side-chain deprotection, and final cleavage are provided, along with expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Diaminobutyric Acid (Dab)

L-α,γ-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide chemistry.[1] As a homolog of lysine, but with a shorter side chain, its incorporation can introduce unique structural constraints and functionalities. Dab is particularly significant in the design of:

-

Antimicrobial Peptides (AMPs): The cationic nature of the Dab side chain at physiological pH is crucial for interacting with and disrupting negatively charged bacterial membranes.[2]

-

Stapled and Cyclic Peptides: The γ-amino group provides a key handle for on-resin cyclization or lactam bridge formation, enhancing peptide stability and bioactivity.

-

Peptide Conjugates: It offers a specific site for the attachment of labels, linkers, or cytotoxic payloads in antibody-drug conjugates (ADCs) and other targeted therapeutics.

The successful synthesis of such complex peptides hinges on a robust and flexible protecting group strategy. Trt-Dab(Fmoc)-OH is designed precisely for this purpose, employing an orthogonal system that is central to advanced Fmoc-SPPS.[3][4]

The Core Principle: Orthogonal Protection in Fmoc-SPPS

Solid-phase peptide synthesis is a cyclic process of elongating a peptide chain anchored to a solid support.[5][6] To ensure selective bond formation, reactive functional groups not involved in the amide bond formation must be masked with protecting groups.[3][5] The strategy's elegance lies in using protecting groups that can be removed under different chemical conditions—a concept known as orthogonality.[4][7]

Trt-Dab(Fmoc)-OH embodies this principle perfectly:

-

The Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl group is base-labile. It is quantitatively removed at each cycle of peptide elongation using a mild organic base, typically piperidine in DMF, to expose the α-amine for the next coupling reaction.[3][7]

-

The Trt Group (N-γ-protection): The trityl group is a bulky, highly acid-labile protecting group.[8] Its sensitivity to acid is significantly greater than that of other common side-chain protecting groups like tert-butyl (tBu) or Boc. This differential lability is the key to its strategic use. It can be selectively cleaved on-resin using very dilute acid, leaving other acid-labile groups and the resin linkage intact.[9][10]

This orthogonal scheme grants the synthetic chemist precise control, allowing the γ-amine of the Dab residue to be unmasked at any desired point in the synthesis for further modification.

Table 1: Properties of Fmoc and Trt Protecting Groups

| Protecting Group | Chemical Name | Protected Group | Cleavage Condition | Stability |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amine | 20% Piperidine in DMF (Base) | Stable to acid |

| Trt | Trityl (Triphenylmethyl) | γ-Amine (Dab Side Chain) | 1-5% TFA in DCM (Mild Acid) | Stable to base |

Experimental Workflows and Protocols

The following protocols are standardized for manual synthesis but are readily adaptable to automated peptide synthesizers. All operations should be performed in a well-ventilated fume hood.

General SPPS Cycle for Incorporating Trt-Dab(Fmoc)-OH

This protocol outlines a single coupling cycle. The process begins after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

Diagram 2: Orthogonal deprotection scheme for Trt-Dab(Fmoc)-OH.

Protocol Steps:

-

Resin Preparation: Start with the fully protected peptide on resin. Ensure the resin is well-swollen in DCM.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.

-

Causality: The low concentration of TFA is sufficient to cleave the highly labile Trt group but not strong enough to cleave more robust acid-labile groups (tBu, Boc, Pbf) or the resin linker. [9][10]TIS is a critical scavenger that quenches the reactive trityl cation, preventing it from re-attaching to the peptide or alkylating sensitive residues like Tryptophan. [10]3. Reaction: Treat the resin with the deprotection cocktail. Agitate gently. Perform this in short, repeated treatments (e.g., 5-10 treatments of 2 minutes each).

-

-

Monitoring: After a few treatments, a small sample of resin can be cleaved, and the peptide analyzed by mass spectrometry to check for complete removal of the Trt group.

-

Washing and Neutralization: Once deprotection is complete, thoroughly wash the resin with DCM (5x). It is crucial to neutralize the resin-bound peptide by washing with a 10% solution of DIPEA in DMF (3x), followed by final washes with DMF (3x) and DCM (3x). The free γ-amine is now ready for conjugation, cyclization, or labeling.

Protocol: Global Cleavage and Final Deprotection

This final step cleaves the completed peptide from the solid support and removes all remaining acid-labile side-chain protecting groups, including the Trt group if it was not previously removed.

Protocol Steps:

-

Preparation: Place the dry peptide-resin in a reaction vessel.

-

Cleavage Cocktail: Add the cleavage cocktail to the resin. A standard robust cocktail is Reagent K or a simpler, effective mixture of 95% TFA, 2.5% Water, and 2.5% TIS . Use approximately 10 mL of cocktail per gram of resin.

-

Trustworthiness: The composition of the cleavage cocktail is critical and sequence-dependent. For peptides containing multiple Arg(Pbf), Met, or Cys residues, a more complex cocktail with scavengers like thioanisole or ethanedithiol (EDT) might be required to prevent side reactions. 3. Reaction: Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation: Filter the cleavage solution away from the resin beads into a chilled centrifuge tube. Add 10-20 volumes of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Conclusion and Best Practices

Trt-Dab(Fmoc)-OH is a powerful and versatile tool for advanced peptide synthesis. Its successful application relies on a firm understanding of the principles of orthogonal protection.

-

Key to Success: The differential acid lability between the Trt group and other protecting groups is the cornerstone of this methodology. Always use freshly prepared, low-concentration TFA cocktails for selective deprotection.

-

Scavengers are Non-Negotiable: The use of scavengers like TIS during any acid-based deprotection involving the Trt group is essential for obtaining high-purity crude peptides.

-

Validation is Paramount: Always confirm the identity and purity of the final peptide product using a combination of HPLC and mass spectrometry.

By adhering to these protocols and understanding the underlying chemical logic, researchers can confidently incorporate Dab into complex peptide architectures, paving the way for novel therapeutics and research tools.

References

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. ResearchGate.[Link]

-

The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed.[Link]

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.[Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

-

What's the use for DAB staining? Reddit.[Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.[Link]

-

What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate.[Link]

-

Enhancement of Diaminobenzidine Colorimetric Signal in Immunoblotting. BioTechniques.[Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.[Link]

-

Post-diaminobenzidine Treatments for Double Stainings. PubMed Central.[Link]

-

Polydopamine Modified with Brain Targeting Peptide Rabies Virus Glycoprotein for Alzheimer's Disease Treatment. Dove Medical Press.[Link]

-

Amino acid sequences of peptides employed in this study. ResearchGate.[Link]

-

2,4-Diaminobutyric acid. Wikipedia.[Link]

-

2,4-Diaminobutyric acid | C4H10N2O2. PubChem, NIH.[Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.[Link]

Sources

- 1. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. youtube.com [youtube.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Incorporation of Trt-Dab(Fmoc)-OH in automated peptide synthesizers

Executive Summary

The incorporation of Trt-Dab(Fmoc)-OH (

This guide details the automated protocol for utilizing Trt-Dab(Fmoc)-OH to construct branched peptides. By leveraging the orthogonality between the acid-labile Trityl (Trt) group and the base-labile Fmoc group, researchers can selectively elongate the

Strategic Rationale & Chemistry

The Orthogonal Logic

Standard Fmoc SPPS utilizes base-labile

- -Amine (Side Chain): Protected by Fmoc .[1][2] Removed by 20% Piperidine.[3] This allows the automated synthesizer to continue standard chain elongation off the side chain immediately after coupling.

- -Amine (Main Chain): Protected by Trityl (Trt) .[3][4][5] Stable to Piperidine.[6] Removed by mild acid (1% TFA/DCM). This "caps" the N-terminus until a specific deprotection step is triggered, preventing polymerization on the backbone while the branch is built.

Chemical Structure & Properties

-

Formula:

-

Molecular Weight: ~582.7 g/mol

-

Steric Considerations: The Trityl group is extremely bulky.[5] This provides excellent shielding of the

-amine but can sterically hinder the initial coupling of the residue to the resin-bound peptide. -

Solubility: High hydrophobicity due to Trt and Fmoc groups. Requires DCM/DMF co-solvent systems for optimal dissolution.

Automated Synthesis Protocol

Pre-requisite: Ensure the synthesizer is equipped with a "Specialty Monomer" position and, if on-resin Trt removal is required, a dedicated line for 1% TFA in DCM.

Resin Selection

-

Recommended: Rink Amide or PAL Resin .

-

Reasoning: These resins require 95% TFA for cleavage. They are stable to the 1% TFA conditions used to remove the

-Trityl group, allowing for on-resin modification of the N-terminus after side-chain construction.

-

-

Avoid: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin if on-resin Trt deprotection is planned, as 1% TFA may prematurely cleave the peptide-resin anchorage.

Reagent Preparation

Due to the bulk of the Trt group, solubility can be rate-limiting.

-

Concentration: Prepare a 0.2 M solution.

-

Solvent: Dissolve in DCM:DMF (1:1 v/v) . Pure DMF may result in slow dissolution; DCM aids in solvating the Trityl group.

-

Activator: Use DIC/Oxyma Pure (1:1 equivalent relative to AA). Avoid HBTU/HATU if possible to reduce the risk of epimerization during the potentially slower coupling reaction.

Step-by-Step Workflow (Automated)

| Step | Operation | Reagent/Condition | Duration | Mechanism/Notes |

| 1 | Coupling Trt-Dab | 0.2M AA, DIC, Oxyma ( | 60 min | Double coupling recommended due to Trt steric bulk. |

| 2 | Capping (Critical) | Acetic Anhydride / Pyridine | 10 min | Caps unreacted resin sites. Essential as Trt-Dab coupling is sterically demanding. |

| 3 | Branch Elongation | Standard Fmoc Cycle | -- | The synthesizer treats the Fmoc on the |

| 3a | Fmoc Removal | 20% Piperidine in DMF | 2 x 5 min | Exposes |

| 3b | Chain Assembly | Standard Fmoc-AA-OH coupling | Cycles | Builds peptide on the side chain. |

| 4 | 1% TFA / 5% TIS / DCM | 5 x 2 min | Selective Trt Removal. The side chain (now elongated) remains intact. | |

| 5 | N-Term Modification | Acetylation, Fluorophore, or Cyclization | Variable | Modification of the now free |

| 6 | Global Cleavage | 95% TFA / 2.5% TIS / 2.5% H2O | 2-3 hrs | Cleaves peptide from resin and removes side-chain protecting groups (e.g., tBu, Pbf). |

Critical Technical Challenges & Troubleshooting

Lactamization (Pyrrolidone Formation)

Diaminobutyric acid (Dab) is prone to intramolecular cyclization, forming a lactam (pyrrolidone) by the attack of the

-

Risk Profile: In this specific reagent (Trt-Dab(Fmoc)), the risk is mitigated during coupling because the nucleophilic

-amine is Fmoc-protected. -

Risk Zone: The risk re-emerges if the

-carboxyl is activated after the -

Prevention: Ensure the

-carbonyl is already part of a stable amide bond (coupled to resin) before removing the

Steric Hindrance of Trityl

The

-

Observation: Incomplete coupling of Trt-Dab(Fmoc)-OH to the resin.

-

Solution: Use Microwave Assisted SPPS (

C max—higher temps risk Trt instability) or Double Coupling at Room Temperature. -

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines) after coupling to ensure completion.

Visualizing the Orthogonal Pathway

The following diagram illustrates the decision tree for using Trt-Dab(Fmoc)-OH to create a side-chain branched peptide.

Figure 1: Workflow for Side-Chain Branching using Trt-Dab(Fmoc)-OH. Note the selective removal of protecting groups.[4][7][8]

References

-

BenchChem. (2025).[5] An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Retrieved from

- E. Atherton & R.C. Sheppard. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.

-

Li, W., et al. (2016). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. RSC Advances. (Discusses Dab lactamization risks). Retrieved from

-

Sigma-Aldrich (Merck). (2024). Selecting Orthogonal Building Blocks for Fmoc SPPS. Retrieved from

- Vertex AI Search. (2026). Comparative Analysis of Trityl and tert-Butyl Protecting Groups. (Data supported by search results 1.9 and 1.13).

Disclaimer: The protocols described herein involve the use of hazardous chemicals (TFA, Piperidine, DIC). All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. digital.csic.es [digital.csic.es]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Trt-Dab(Fmoc)-OH in Modern Drug Discovery: Crafting Constrained Peptides for Enhanced Therapeutic Potential

Introduction: The Imperative for Structural Constraint in Peptide Therapeutics

In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high potency and target specificity. However, the inherent conformational flexibility of linear peptides often leads to metabolic instability and reduced bioavailability, significant hurdles on the path to clinical viability. The strategic introduction of conformational constraints is a proven methodology to surmount these challenges. Nα-Fmoc-Nγ-trityl-L-2,4-diaminobutyric acid (Trt-Dab(Fmoc)-OH) has emerged as a pivotal building block in this endeavor, enabling the synthesis of structurally sophisticated and therapeutically robust peptidomimetics.

This comprehensive guide elucidates the multifaceted applications of Trt-Dab(Fmoc)-OH, providing researchers, scientists, and drug development professionals with both the foundational principles and actionable protocols necessary to leverage this versatile reagent. We will delve into the causality behind experimental choices, ensuring that each step is not merely a procedure, but a scientifically validated decision.

The Unique Utility of the Diaminobutyric Acid (Dab) Scaffold

The power of Trt-Dab(Fmoc)-OH lies in the unique properties of the diaminobutyric acid residue. Its side chain presents a secondary amine, which, when appropriately deprotected, serves as a reactive handle for a variety of chemical modifications. This functionality is the gateway to creating constrained peptide architectures, most notably through the formation of lactam bridges. These bridges tether different parts of the peptide backbone, locking the molecule into a more defined and biologically active conformation. Such conformational restriction can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[1]

The trityl (Trt) protecting group on the side-chain amine is of paramount importance. It is a bulky and acid-labile group, offering robust protection during the iterative steps of solid-phase peptide synthesis (SPPS) while allowing for selective removal under mild acidic conditions that do not cleave the peptide from the resin or remove other acid-labile protecting groups like tert-butyl (tBu).[2][3] This orthogonal protection strategy is the cornerstone of synthesizing complex, branched, or cyclic peptides.[1]

Core Applications in Drug Discovery

The incorporation of Trt-Dab(Fmoc)-OH into a peptide sequence opens up a diverse range of applications in drug discovery, including:

-

Development of Lactam-Bridged Peptides: Creating monocyclic peptides with enhanced stability and bioactivity.

-

Synthesis of Bicyclic Peptides: Generating highly constrained structures with superior target affinity and specificity.[4]

-

Introduction of Side-Chain Conjugates: Attaching imaging agents, cytotoxic payloads, or pharmacokinetic modifiers to the peptide scaffold.

A notable example of the application of a Dab derivative is in the synthesis of a bicyclic peptide inhibitor of the Zika virus protease NS2B-NS3.[4] In this work, a C-terminal Fmoc-Dab(CysBoc,Trt)-OH was utilized to create one of the anchor points for cyclization, demonstrating the utility of the Dab scaffold in generating complex and biologically active molecules.[4]

Experimental Protocols

PART 1: Incorporation of Trt-Dab(Fmoc)-OH into a Peptide Sequence via SPPS

The successful incorporation of Trt-Dab(Fmoc)-OH requires careful consideration of its sterically hindered nature and the potential for side reactions, such as lactamization, which has been observed with related Dab derivatives like Fmoc-Dab(Mtt)-OH.[5] The following protocol is designed to mitigate these challenges.

Causality of Protocol Choices:

-

Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activating agents are often required. However, with Dab derivatives, pre-activation can lead to the formation of an unreactive lactam.[5] Therefore, an in situ activation approach is recommended. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® is a robust choice that balances reactivity with the suppression of racemization.

-

Reaction Conditions: Elevated temperatures can accelerate coupling but may also increase the risk of side reactions. Performing the coupling at room temperature is a prudent starting point. Double coupling is recommended to ensure the reaction proceeds to completion.

-

Monitoring: The Kaiser test (or ninhydrin test) is an indispensable tool for monitoring the presence of free primary amines on the resin, thus confirming the completion of the coupling step.[6]

Recommended Protocol for Coupling Trt-Dab(Fmoc)-OH:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Coupling Cocktail Preparation (In Situ Activation):

-

In a separate vial, dissolve Trt-Dab(Fmoc)-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

-

Add this solution to the resin.

-

Add DIC (3 eq.) to the reaction vessel.

-

-

Coupling Reaction: Agitate the reaction mixture at room temperature for 2 hours.

-

Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.

-

Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 4-6.

-

Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle of Fmoc deprotection.

Table 1: Recommended Reagent Equivalents for Trt-Dab(Fmoc)-OH Coupling

| Reagent | Equivalents (relative to resin loading) |

| Trt-Dab(Fmoc)-OH | 3.0 |

| DIC | 3.0 |

| OxymaPure® | 3.0 |

Diagram 1: SPPS Cycle for Trt-Dab(Fmoc)-OH Incorporation

Caption: Standard SPPS cycle for incorporating Trt-Dab(Fmoc)-OH.

PART 2: On-Resin Side-Chain Deprotection and Lactam Bridge Formation

The orthogonal nature of the Trt group allows for its selective removal on-resin, unmasking the Dab side-chain amine for subsequent cyclization.

Causality of Protocol Choices:

-

Selective Deprotection: A very dilute solution of trifluoroacetic acid (TFA) in DCM is typically used to remove the Trt group without significantly affecting other acid-labile protecting groups or the resin linkage. The inclusion of a scavenger like triisopropylsilane (TIS) is crucial to prevent the reactive trityl cation from re-attaching to other nucleophilic sites on the peptide.

-

Cyclization: The cyclization to form a lactam bridge is an intramolecular amide bond formation. This is typically achieved by activating the carboxylic acid of another amino acid side chain (e.g., Asp or Glu) and allowing it to react with the newly deprotected Dab amine. HBTU or HATU are excellent coupling reagents for this purpose, as they promote efficient cyclization. The reaction is performed in a dilute solution to favor intramolecular over intermolecular reactions.

Protocol for On-Resin Cyclization:

-

Peptide Synthesis: Synthesize the linear peptide containing Trt-Dab(Fmoc)-OH and an appropriate acidic residue (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) for cyclization. The allyl (All) protecting group is orthogonal to both Fmoc and Trt.

-

Allyl Deprotection: Remove the allyl protecting group from the Asp or Glu side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.

-

Selective Trt Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM for 2 minutes. Repeat this treatment 5-10 times.

-

Wash the resin thoroughly with DCM to remove all traces of acid.

-

Wash with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to neutralize any residual acid.

-

Wash with DMF.

-

-

Lactam Bridge Formation:

-

Swell the resin in DMF.

-

Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Allow the reaction to proceed for 4-6 hours at room temperature.

-

Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Final Cleavage and Deprotection: Once cyclization is complete, wash the resin and proceed with the final cleavage from the resin and removal of any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Diagram 2: On-Resin Lactam Bridge Formation Workflow

Caption: Workflow for on-resin synthesis of a lactam-bridged peptide.

Conclusion: A Gateway to Advanced Peptide Therapeutics

Trt-Dab(Fmoc)-OH is more than just a modified amino acid; it is a strategic tool that empowers medicinal chemists to design and synthesize peptide-based drugs with superior therapeutic properties. By providing a reliable handle for introducing conformational constraints, it addresses the fundamental limitations of linear peptides. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of Trt-Dab(Fmoc)-OH in drug discovery programs, ultimately accelerating the development of the next generation of peptide therapeutics.

References

- Lam, P., Wu, Y., & Wong, K. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(12), 2601-2604.

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

- Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Omega, 7(27), 23533–23543.

- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

- Reza, H., et al. (2021). Biocompatible and Selective Generation of Bicyclic Peptides.

- Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.

- Zhang, W., & He, W. (2014). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 25(1), 29-36.

- Bicycle Therapeutics. (2024). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv.

- An, G., & An, S. (2013). On-resin peptide macrocyclization using thiol-ene click chemistry. RSC Advances, 3(44), 21355-21358.

Sources

- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Strategies for the Efficient Cleavage of Peptides Containing Trityl-Protected Diaminobutyric Acid (Trt-Dab) from Solid-Phase Resins

Abstract

This comprehensive guide provides a detailed examination of the chemical principles and practical protocols for the cleavage of peptides incorporating Nγ-trityl-L-diaminobutyric acid (Dab(Trt)) from solid-phase synthesis resins. Tailored for researchers, chemists, and drug development professionals, this document elucidates the critical role of cleavage cocktail composition, with a focus on mitigating side reactions associated with the highly reactive trityl cation. We present optimized, step-by-step protocols for various resin types, troubleshooting guidance, and a framework for selecting the appropriate cleavage strategy to ensure high peptide purity and yield.

Introduction: The Significance of Dab-Containing Peptides and the Trityl Challenge

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its unique structure, featuring a side chain with a primary amine, allows for the creation of branched peptides, the attachment of labels or cytotoxic payloads, and the formation of cyclic structures that can enhance biological activity and stability.

In Fmoc-based solid-phase peptide synthesis (SPPS), the side-chain amine of Dab is commonly protected with the trityl (Trt) group. The Trt group offers the advantage of being highly acid-labile, allowing for its removal under conditions that are orthogonal to the base-labile Fmoc protecting group of the α-amine. However, the very lability of the Trt group presents a significant challenge during the final cleavage step. Acid-mediated deprotection liberates a stable and highly reactive trityl carbocation (Trt+), which can indiscriminately alkylate nucleophilic residues within the peptide sequence, leading to a heterogeneous mixture of byproducts and compromising the purity of the desired peptide.

This application note provides a detailed guide to navigating the complexities of cleaving Trt-Dab containing peptides from the solid support, ensuring the integrity of the final product.

The Mechanism of Trityl Group Cleavage and the Imperative for Scavenging

The cleavage of a peptide from the resin and the removal of acid-labile side-chain protecting groups, including Trt, is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The mechanism of Trt group removal is an acid-catalyzed process that proceeds via the formation of a resonance-stabilized trityl cation.

This liberated trityl cation is a potent electrophile that can react with nucleophilic amino acid side chains, particularly the indole ring of tryptophan and the sulfur atoms of methionine and cysteine.[3] This can lead to irreversible modification of the peptide. To prevent these deleterious side reactions, the cleavage cocktail must contain "scavengers," which are nucleophilic agents designed to trap the reactive carbocations.[4][5]

For the trityl cation, triisopropylsilane (TIS) is a highly effective scavenger.[6][7] TIS acts as a hydride donor, reducing the trityl cation to the neutral and non-reactive triphenylmethane.

Selecting the Optimal Cleavage Cocktail

The composition of the cleavage cocktail is paramount for a successful cleavage of Trt-Dab containing peptides. A well-formulated cocktail will efficiently cleave the peptide from the resin and remove all acid-labile protecting groups while minimizing side reactions.

| Cleavage Cocktail Component | Recommended Concentration | Purpose and Rationale |

| Trifluoroacetic Acid (TFA) | 85-95% (v/v) | The primary reagent for acidolysis of the resin linker and side-chain protecting groups. |

| Triisopropylsilane (TIS) | 2-5% (v/v) | A highly effective scavenger for trityl cations, preventing their reaction with nucleophilic residues.[6][7] |

| Water | 2-5% (v/v) | Acts as a scavenger for other carbocations, such as the t-butyl cation generated from Boc or t-butyl ester protecting groups.[2][8] |

| 1,2-Ethanedithiol (EDT) | 1-2.5% (v/v) (Optional) | Recommended for peptides containing cysteine to prevent disulfide bond formation and scavenge t-butyl cations.[3] It also aids in the removal of the Trt group from cysteine.[9] |

| Phenol | ~5% (w/v) (Optional) | Can protect tyrosine and tryptophan residues from oxidation and alkylation.[2] |

Table 1: Key Components of Cleavage Cocktails for Trt-Dab Peptides

A standard and highly effective cleavage cocktail for most peptides containing Trt-Dab is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2, v/w/v/v).[8] For peptides that also contain cysteine, the addition of EDT is recommended.

Step-by-Step Protocols for Cleavage

Prior to cleavage, it is essential to ensure the N-terminal Fmoc group has been removed. The peptide-resin should also be thoroughly washed with dichloromethane (DCM) and dried under vacuum to remove residual DMF, which can interfere with the acidic cleavage.

Protocol 1: Standard Cleavage from Acid-Sensitive Resins (e.g., Wang, Rink Amide)

This protocol is suitable for the majority of Trt-Dab containing peptides synthesized on standard acid-sensitive resins.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS)

-

Reaction vessel (e.g., fritted syringe or round-bottom flask)

-

Cold diethyl ether (Et₂O)

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas supply

Procedure:

-

Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (a general rule is 1-2 mL per 25 mg of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. For longer or more complex peptides, the cleavage time may be extended to 4 hours.

-

Filter the cleavage mixture to separate the resin. Collect the filtrate in a clean centrifuge tube.

-

Wash the resin with a small volume of fresh TFA (0.5-1 mL) and combine the filtrate with the initial collection.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

-

Carefully decant the ether.

-